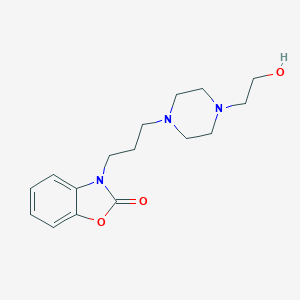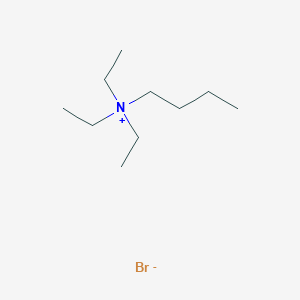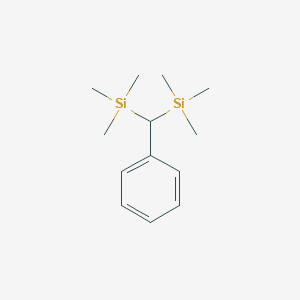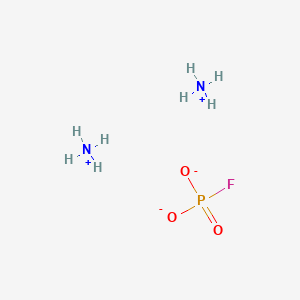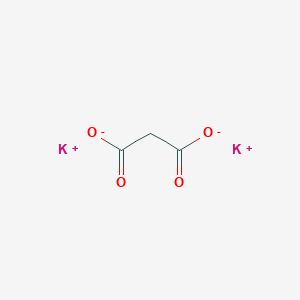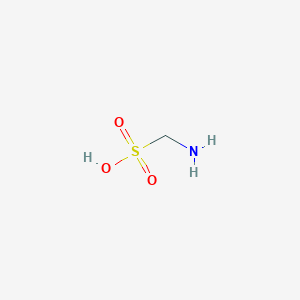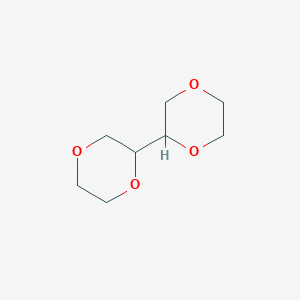
2,2'-Bi-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bi-1,4-dioxane is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic ether with a six-membered ring and two oxygen atoms that are bridged by a methylene group. This compound has been synthesized through various methods, and its potential applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 2,2'-Bi-1,4-dioxane is not fully understood. However, it is believed that its unique structure allows it to interact with metal ions through coordination bonds, which can lead to the formation of stable complexes. These complexes can then be used for various applications, such as catalysis and sensing.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2'-Bi-1,4-dioxane. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity towards various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-Bi-1,4-dioxane in lab experiments is its high selectivity and sensitivity towards metal ions. This compound can be used for various applications, such as catalysis, sensing, and drug delivery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2,2'-Bi-1,4-dioxane. One potential area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the exploration of its potential applications in drug delivery, as well as its use as a building block for the synthesis of new organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Méthodes De Synthèse
2,2'-Bi-1,4-dioxane can be synthesized through several methods, including the reaction of ethylene glycol with formaldehyde in the presence of a catalyst, such as zinc chloride or magnesium oxide. Another method involves the reaction of 1,4-dioxane with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting compound can be purified through various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2,2'-Bi-1,4-dioxane has been widely used in scientific research due to its unique properties. It has been studied as a potential ligand for metal ions, such as copper and nickel, and has been shown to exhibit high selectivity and sensitivity towards these ions. This compound has also been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids.
Propriétés
Numéro CAS |
14230-41-2 |
|---|---|
Nom du produit |
2,2'-Bi-1,4-dioxane |
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-(1,4-dioxan-2-yl)-1,4-dioxane |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-8H,1-6H2 |
Clé InChI |
NVRGHQLYUVWKIR-UHFFFAOYSA-N |
SMILES |
C1COC(CO1)C2COCCO2 |
SMILES canonique |
C1COC(CO1)C2COCCO2 |
Synonymes |
2,2'-Bi(1,4-dioxane) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



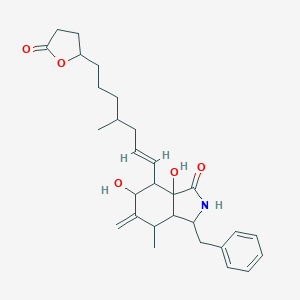
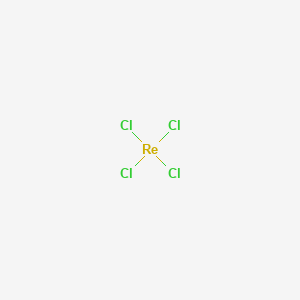
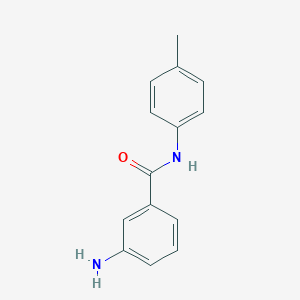
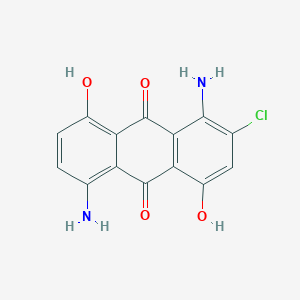
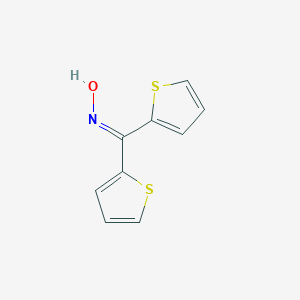
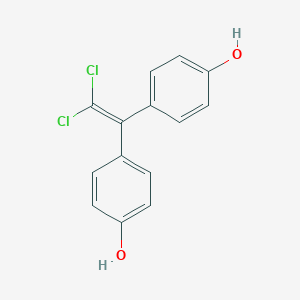
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

